Fmoc-Cys(Octyl)-OH

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

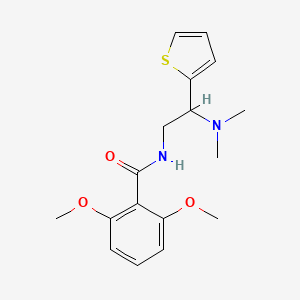

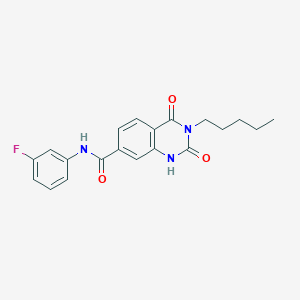

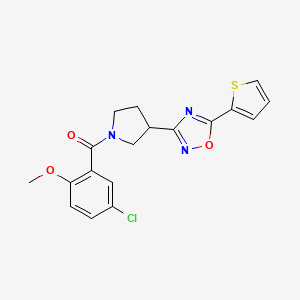

“Fmoc-Cys(Octyl)-OH” is a modified amino acid used in peptide synthesis. The “Fmoc” part stands for fluorenylmethyloxycarbonyl, which is a protective group used in solid-phase peptide synthesis . The “Cys” part refers to cysteine, an amino acid. The “Octyl” is a hydrocarbon chain that can provide certain properties to the peptide .

Molecular Structure Analysis

The molecular structure of “this compound” is complex due to the presence of the Fmoc protective group and the octyl chain. The Fmoc group is aromatic and hydrophobic, which can promote hydrophobic and π-π stacking interactions . The octyl chain can also influence the properties of the peptide .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include the coupling of amino acids and the removal of the Fmoc protective group . These reactions are typically carried out under specific conditions to ensure high efficiency .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are influenced by the Fmoc group and the octyl chain. The Fmoc group is hydrophobic and can promote hydrophobic interactions, while the octyl chain can influence the hydrophobicity and flexibility of the peptide .科学的研究の応用

Nanoassembly-Incorporated Antibacterial Composite Materials

Research has shown the utilization of fluorenylmethyloxycarbonyl (Fmoc)-decorated self-assembling building blocks, such as Fmoc-pentafluoro-l-phenylalanine-OH, for creating antibacterial and anti-inflammatory materials. These nanoassemblies have been integrated within resin-based composites to inhibit bacterial growth without cytotoxic effects on mammalian cell lines, showcasing their potential in developing enhanced biomedical materials (Schnaider et al., 2019).

Functional Materials Fabrication

Fmoc-modified amino acids and short peptides exhibit significant self-assembly features. Their inherent hydrophobicity and aromaticity facilitate the creation of functional materials for various applications, including cell cultivation, bio-templating, drug delivery, and therapeutic applications. The review by Tao et al. provides a comprehensive overview of the progress in utilizing these bio-inspired building blocks (Tao et al., 2016).

Solid Phase Peptide Synthesis

The use of Fmoc amino acids in solid phase peptide synthesis (SPPS) has been a significant advancement, allowing the synthesis of biologically active peptides and small proteins. The variety of conditions under which Fmoc SPPS can be conducted offers unique opportunities for bioorganic chemistry, as outlined by Fields and Noble (Fields & Noble, 2009).

Ultrasound-Induced Gelation and Nanomaterials

The use of Fmoc-OG (analogous to Fmoc-Cys(Octyl)-OH) in the presence of ultrasound has been shown to induce gelation and create distinct nanoscale morphologies. This method demonstrates a novel approach to controlling the function of nanomaterials through molecular-level adjustments, as investigated by Wang et al. (Wang et al., 2008).

作用機序

Target of Action

Fmoc-Cys(Octyl)-OH is a modified amino acid used in peptide synthesis . The primary targets of this compound are the amino acids in a peptide chain. It plays a crucial role in the formation of peptide bonds, which are the links between amino acids in a protein or peptide .

Mode of Action

The Fmoc (9-fluorenylmethyloxycarbonyl) group in this compound is a protective group used in solid-phase peptide synthesis . It protects the amino group of an amino acid during the synthesis process . The Fmoc group is removed (deprotected) under basic conditions, allowing the free amino group to participate in the formation of peptide bonds . The Octyl group attached to the Cysteine (Cys) residue increases the hydrophobicity of the amino acid, which can influence the folding and structure of the resulting peptide .

Biochemical Pathways

This compound participates in the biochemical pathway of protein synthesis. It is involved in the formation of peptide bonds, a process that is fundamental to the creation of proteins and peptides . The removal of the Fmoc group and the subsequent formation of peptide bonds are key steps in this pathway .

Pharmacokinetics

The pharmacokinetics of this compound, like other amino acids used in peptide synthesis, are complex and depend on various factors. These include the specific conditions of the synthesis process, the properties of the peptide being synthesized, and the characteristics of the other amino acids in the peptide chain . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the resulting peptide would be influenced by these factors.

Result of Action

The primary result of the action of this compound is the formation of peptide bonds, leading to the synthesis of peptides or proteins . The specific molecular and cellular effects of this action would depend on the nature of the peptide or protein being synthesized.

Action Environment

The action of this compound is influenced by various environmental factors. These include the pH and temperature of the reaction environment, the presence of other amino acids and reagents, and the specific conditions of the peptide synthesis process .

将来の方向性

生化学分析

Biochemical Properties

Fmoc-Cys(Octyl)-OH is involved in the synthesis of peptide a-thioesters, which are key intermediates for the convergent synthesis of proteins through native chemical ligation (NCL) . It interacts with various enzymes and proteins, and these interactions are primarily driven by the inherent hydrophobicity and aromaticity of the Fmoc moiety .

Cellular Effects

It is known that Fmoc-modified amino acids and short peptides can have relevant properties and applications related to cell cultivation

Molecular Mechanism

The molecular mechanism of this compound involves an amide-to-thioester rearrangement, reminiscent of the first step of intein-promoted in vivo protein splicing . This process enables the direct use of the resulting peptide crypto-thioesters in NCL reactions .

Temporal Effects in Laboratory Settings

It is known that the synthesis of this compound can be fully automated using inexpensive commercially available materials .

Metabolic Pathways

It is known that this compound is involved in the synthesis of peptide a-thioesters, which are key intermediates for the convergent synthesis of proteins .

特性

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-octylsulfanylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H33NO4S/c1-2-3-4-5-6-11-16-32-18-24(25(28)29)27-26(30)31-17-23-21-14-9-7-12-19(21)20-13-8-10-15-22(20)23/h7-10,12-15,23-24H,2-6,11,16-18H2,1H3,(H,27,30)(H,28,29)/t24-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGPYORYNCXOZLW-DEOSSOPVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCSCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCSC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H33NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(propylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2838268.png)

![N-(2-morpholin-4-ylethyl)-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide](/img/structure/B2838276.png)

![N-[(2R)-1-Iodo-3,3-dimethylbutan-2-yl]methanesulfonamide](/img/structure/B2838281.png)

![methyl 4-{[(1-methyl-4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]methyl}phenyl ether](/img/structure/B2838282.png)